![molecular formula C14H12ClNO4 B1247761 10-Methylacridinium Perchlorate CAS No. 26456-05-3](/img/structure/B1247761.png)
10-Methylacridinium Perchlorate
Overview
Description
Synthesis Analysis
The synthesis of 10-Methylacridinium Perchlorate involves the reaction of 10-methylacridinium salts with tertiary amines, leading to a variety of products including 10-methyl-9,10-dihydroacridine and 10-methyl-9(10H)-acridinone, depending on the bulkiness of the alkyl groups on the amines. These reactions exhibit significant yields and display dependency on the presence of air, where aldehydes can also be detected as products (Tamagaki, Ueno, & Tagaki, 1992).
Molecular Structure Analysis
Bis(10-methylacridinium) compounds serve as a foundation for creating a wide range of redox-active dyes and novel structures. These compounds exhibit dynamic redox behavior (dyrex), where reversible C-C bond formation/cleavage occurs alongside their redox reactions. This behavior is critical in understanding the electrochromic responses and potential applications of this compound derivatives (Suzuki et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as photooxygenation and photocatalytic reductions. For instance, it acts as an efficient catalyst in the photooxygenation of monoalkenes and electron-transfer photooxygenation of naphthalene derivatives, demonstrating its versatility as a dual sensitizer capable of efficient singlet oxygen formation and electron-transfer reactions (Griesbeck & Cho, 2007).
Physical Properties Analysis
The physical properties of this compound, such as its crystalline structure and stability, are influenced by its interactions with solvents and other molecules. Its crystal structures have been determined to elucidate the nature of hydrogen bonds and van der Waals contacts, which play significant roles in its intermolecular interactions (Storoniak et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound include its reactivity in catalytic and photocatalytic processes. It has been shown to catalyze the Mukaiyama reaction under novel conditions, promoting reactions of ketene silyl acetals with aldehydes, ketones, and enones in a manner that exhibits unusual dependency upon the catalyst concentration (Otera et al., 1991).
Scientific Research Applications
Photooxygenation and Electron-Transfer Catalysis
10-Methylacridinium perchlorate has been shown to be an effective catalyst in photooxygenation processes. It facilitates the addition of singlet oxygen (type II photooxygenation) to monoalkenes, resulting in hydroperoxide mixtures. Additionally, it can act as a dual sensitizer for efficient singlet oxygen formation and electron-transfer reactions, especially in the presence of naphthalene derivatives as electron-rich acceptor molecules (Griesbeck & Cho, 2007).
Baeyer–Villiger Oxidation Catalysis
This compound serves as an efficient organocatalyst for the Baeyer–Villiger oxidation of cyclobutanones, both with and without irradiation. It yields excellent results in the formation of corresponding lactones, indicating its potential in organic synthesis and transformation processes (Xu et al., 2012).
Photocatalysis in Organic Reactions
It has been utilized as a visible-light photocatalyst for reactions like dithioacetalization or thioetherification of benzyl alcohols, employing aerial dioxygen as a terminal oxidant. This showcases its utility in facilitating environmentally friendly chemical reactions (Pramanik et al., 2020).
Development of Redox-Active Functionalized Dyes
10-Methylacridinium is a versatile building block for constructing a wide range of novel π-electron systems. Its derivatives show dynamic redox behavior, offering applications in areas like electrochromics and metal-binding properties (Suzuki et al., 2015).
Sensor Development for Metal Ions
It has been used in the development of sensing systems for metal ions like mercury(II). The interaction of this compound with specific receptors allows for the effective detection and quantification of metal ions in various environments (Germani et al., 2020).
Mechanism of Action
Target of Action
10-Methylacridinium Perchlorate is a novel metal-free donor–acceptor (D–A) photocatalyst . It is recognized for its expeditious and effortless applicability, high efficiency in yielding products, low energy consumption, and commendable eco-friendliness .
Mode of Action
The compound serves as a single-electron transfer (SET) photocatalyst . It is involved in the Knoevenagel–Michael cyclocondensation reaction involving malononitrile, dimedone, and aldehyde . The compound is also used as a visible-light photocatalyst for dithioacetalization or thioetherification of benzyl alcohols in one pot using aerial dioxygen as a terminal oxidant .
Biochemical Pathways
The compound is involved in the production of tetrahydrobenzo [b]pyran scaffolds, which utilizes a Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and dimedone . This innovative technique has been designed to achieve environmental sustainability .
Pharmacokinetics
The compound is used in an aqueous ethanol solution under an air atmosphere at room temperature , suggesting that it is soluble in polar solvents and stable under ambient conditions.
Result of Action
The compound facilitates the production of tetrahydrobenzo [b]pyran scaffolds . It is recognized for its high efficiency in yielding products . The attainment of cyclization at a gram-scale level offers substantiation for its feasibility as a viable solution for industrial implementation .
Action Environment
The compound is employed for synthesis in an aqueous ethanol solution under an air atmosphere at room temperature and stimulated with blue LED illumination serving as a renewable energy source . This capability facilitates the investigation into the temporal alterations of environmental and chemical constituents .
Safety and Hazards
10-Methylacridinium Perchlorate is classified as a hazardous substance. It may cause skin irritation and serious eye irritation. It may also intensify fire as it is an oxidizer . Safety measures include wearing suitable protective equipment, preventing dispersion of dust, keeping away from heat, and washing hands and face thoroughly after handling .
Future Directions
properties
IUPAC Name |
10-methylacridin-10-ium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N.ClHO4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTIEKPPJSQKJC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473269 | |
Record name | 10-Methylacridinium Perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26456-05-3 | |
Record name | 10-Methylacridinium Perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Methylacridinium Perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 10-Methylacridinium perchlorate ([Mes-Acr]+ClO4–) primarily functions as a photocatalyst, absorbing visible light to reach an excited state. This excited state can then engage in electron transfer processes with other molecules, initiating various chemical reactions. [] For example, it can oxidize substrates like triphenylphosphine or benzylamine by accepting an electron, leading to the formation of radical cations. [] These radical cations can then react further, participating in downstream reactions like oxygenation or dimerization. []
ANone:
- Spectroscopic data:
ANone: this compound is a solid at room temperature. While it exhibits good solubility in solvents like acetonitrile, dichloromethane, and chloroform, it has limited solubility in water. [] This solubility profile is important to consider when selecting appropriate reaction media for its applications.
ANone: Yes, this compound, like many perchlorate salts, should be handled with caution. It may decompose violently or explode upon contact with combustible materials, heat, shock, or friction. [] It's crucial to store it away from strong reducing agents. Proper safety protocols, including the use of a fume hood, should always be followed.
ANone: this compound is recognized as a versatile photocatalyst, particularly in organic synthesis. [] It effectively catalyzes various reactions under mild conditions using visible light, offering a sustainable alternative to traditional methods that often require harsh reagents or high temperatures.
ANone: this compound has demonstrated catalytic activity in diverse reactions, including:
ANone: While the provided research abstracts don't delve into specific computational studies on this compound, computational chemistry techniques could offer valuable insights into its properties and reactivity.
ANone: Computational studies could explore:
ANone: The provided research highlights the significance of the 9-mesityl substituent in this compound for its photocatalytic activity. [, , , , , , , , , , , , , , , , , , ] This bulky aryl group likely influences the electronic properties and excited state dynamics of the molecule, impacting its ability to engage in electron transfer processes and initiate reactions.
ANone: Research indicates that the 9-mesityl group is essential for efficient singlet oxygen generation and electron transfer reactions. [] Modifying this substituent could alter the photophysical properties of the molecule, potentially affecting its reactivity and selectivity in photocatalytic processes. Further studies exploring the impact of systematic structural modifications are needed to establish a detailed structure-activity relationship.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.